2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
The compound contains several functional groups, including a purine ring (a type of heterocyclic aromatic organic compound), a thioacetamide group (an organosulfur compound), and a chlorobenzyl group (a type of benzyl group with a chlorine atom). These groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For instance, the thioacetamide group might undergo hydrolysis to form a carboxylic acid and an amine. The purine ring, being aromatic, is likely to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict these properties based on the compound’s structure .Scientific Research Applications
Anticancer Activity
MFCD08542433: has been studied for its potential anticancer properties. The compound’s structure allows it to interfere with DNA replication processes, which is crucial in the proliferation of cancer cells. Research suggests that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising candidate for the development of new anticancer drugs .
Antimicrobial and Antifungal Applications
The structural analogs of MFCD08542433 have shown significant antimicrobial and antifungal activities. These compounds can disrupt the cell wall synthesis of various pathogens, leading to their death. This application is particularly important in the development of new treatments for antibiotic-resistant bacterial strains .
Anti-inflammatory Properties
Compounds similar to MFCD08542433 have been reported to exhibit anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key symptom, such as arthritis and asthma .
Analgesic Effects
The analgesic properties of MFCD08542433 derivatives make them suitable for pain management research. They work by reducing the perception of pain without causing significant side effects, which is an advantage over traditional painkillers .
Antipsychotic and Antidepressant Potential
Research into the psychopharmacological aspects of MFCD08542433 has indicated that it may have applications in treating mental health disorders. Its derivatives have shown promise as antipsychotic and antidepressant agents, potentially offering new avenues for therapy in psychiatric care .
Anticonvulsant Activity
The compound’s ability to modulate neurotransmitter release makes it a candidate for anticonvulsant drug development. Studies suggest that MFCD08542433 and its derivatives can help in controlling seizures, which is beneficial for patients with epilepsy or other seizure-related disorders .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-20-12-13(19-15(20)26-8-11(18)23)21(2)16(25)22(14(12)24)7-9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAPESBDQFKAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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